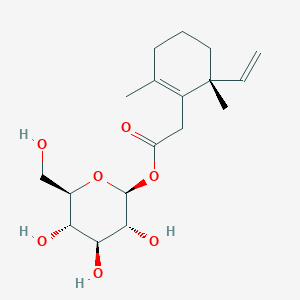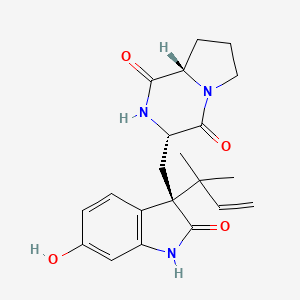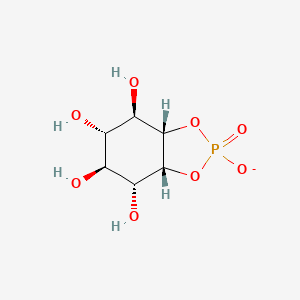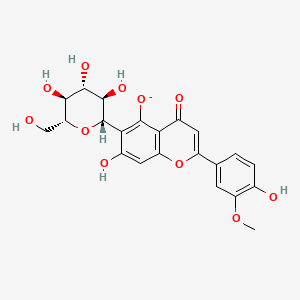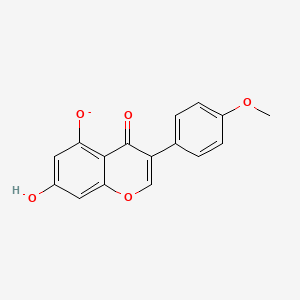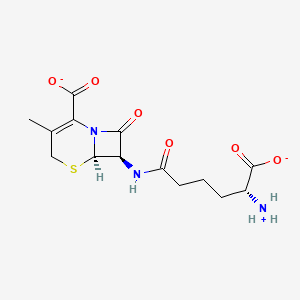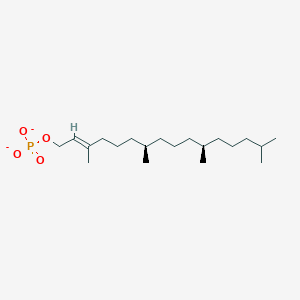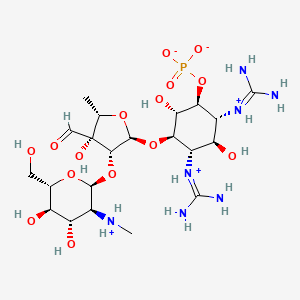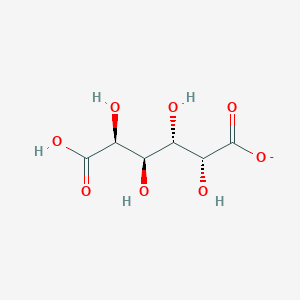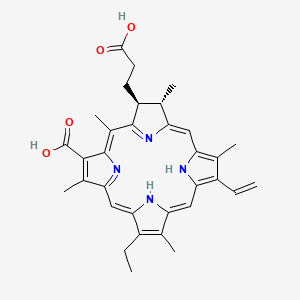
Chlorin E4
説明
Chlorin E4, also known as this compound, is a useful research compound. Its molecular formula is C33H36N4O4 and its molecular weight is 552.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chlorine Species Evolution in Water Treatment
Research by Mostafa et al. (2018) highlights that electrochlorination, a process involving the electrogeneration of chlorine species like Cl₂, ClO₂, and Cl₂O, is a crucial part of water treatment technologies. This method shows improved performance compared to conventional chlorination, especially in treating highly saline water, and has been subject to extensive study due to its reliability and efficiency in water disinfection (Mostafa et al., 2018).
Impurities in Chlorin e6 and Identification of Chlorin E4
A study by Isakau et al. (2007) identified impurities in chlorin e6, a pharmaceutical substance used in photodynamic therapy for various diseases. Among these impurities was this compound. The study sheds light on the process and degradation-related impurities found in chlorin e6 and discusses the potential routes of formation of chlorin derivatives like this compound during the production and storage of chlorin e6 (Isakau et al., 2007).
Enhanced Photoreactivity of Dissolved Organic Matter after Chlorination
Wan et al. (2021) explored how chlorine disinfection affects the photoreactivity of dissolved organic matter (DOM) in wastewater. The study found that chlorination significantly alters the physicochemical properties of DOM, leading to an increased production of reactive species upon exposure to sunlight. This research is crucial for understanding the synergetic effects of chlorine disinfection on the removal of trace pollutants in surface waters (Wan et al., 2021).
Food Industry Applications
Graça et al. (2011) investigated the use of electrolyzed water, containing free chlorine, as a disinfectant for minimally processed apples. The study compared the efficacy of acidic and neutral electrolyzed water to sodium hypochlorite, highlighting the potential of chlorine-based solutions in maintaining food safety and extending shelf life in the fresh-cut industry (Graça et al., 2011).
Photodynamic Therapy Applications
Liao et al. (2023) discussed the extensive research on Chlorin e6 (Ce6), which includes this compound as a derivative, in antitumor therapies. Ce6, a chlorine-based porphyrin, has been developed as a photosensitizer for photodynamic therapy, dynamic acoustic therapy, and combined acoustic and light therapy for tumors. This study highlights the significant potential of this compound and its derivatives in various biomedical applications, including cancer treatment (Liao et al., 2023).
作用機序
Target of Action
Chlorin E4, an organic compound belonging to the family of chlorins, is structurally similar to porphyrins . It primarily targets mammalian phase 2 proteins . These proteins play a crucial role in protecting cells against oxidants and electrophiles .
Mode of Action
This compound interacts with its targets by inducing mammalian phase 2 proteins that protect cells against oxidants and electrophiles . This induction depends on the ability of this compound or its metabolites to react with thiol groups . This property is shared with all other classes of phase 2 inducers .
Biochemical Pathways
This compound affects the tricarboxylic acid cycle and the phosphatidylcholine metabolism . It induces significant alterations in these metabolic pathways, which are concentration-dependent .
Pharmacokinetics
Studies have shown that this compound exhibits membrane localization in cells, as evidenced by its concentration-dependent chemical shift perturbation of the cellular phospholipid choline resonance .
Result of Action
The primary result of this compound’s action is the induction of mammalian phase 2 proteins, which protect cells against harmful oxidants and electrophiles . This results in enhanced cellular protection and potentially contributes to the prevention of diseases like cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of carrier systems like polyvinylpyrrolidone (PVP) or the micelle-forming polyethylene glycol (PEG)-polypropylene glycol triblock copolymer Kolliphor P188 (KP) can affect the intracellular fate of this compound . These carriers can modulate the concentration-dependent metabolic response upon exposure to this compound .
生化学分析
Biochemical Properties
Chlorin E4 plays a significant role in biochemical reactions, particularly in photodynamic therapy. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen to produce reactive oxygen species (ROS). These ROS can then interact with cellular components, leading to cell damage and death. This compound’s interaction with enzymes such as catalase and superoxide dismutase helps modulate the levels of ROS, thereby influencing the extent of cellular damage .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by generating ROS upon light activation, which can lead to cell death, particularly in cancer cells. This compound impacts cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating the mitochondrial pathway and upregulating pro-apoptotic genes. Additionally, it can disrupt cellular metabolism by damaging mitochondrial membranes and inhibiting ATP production .
Molecular Mechanism
The mechanism of action of this compound involves its ability to generate ROS upon light activation. At the molecular level, this compound binds to cellular membranes and other biomolecules, facilitating the transfer of energy to molecular oxygen. This process results in the formation of singlet oxygen and other ROS, which can cause oxidative damage to cellular components such as lipids, proteins, and DNA. This compound can also inhibit or activate specific enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, reducing its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained ROS production and prolonged cellular damage, particularly in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively induce cell death in targeted tissues without causing significant toxicity. At high doses, this compound can lead to adverse effects such as tissue damage and inflammation. Threshold effects have been observed, where a minimum concentration of this compound is required to achieve therapeutic benefits, while exceeding this threshold can result in toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by generating ROS and causing oxidative stress. This compound’s interaction with enzymes such as cytochrome c oxidase and NADPH oxidase can alter cellular respiration and energy production. Additionally, this compound can affect the levels of metabolites such as ATP, NADH, and reactive nitrogen species .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as mitochondria and lysosomes, where it exerts its effects. The localization and accumulation of this compound can influence its efficacy and toxicity. For example, its accumulation in mitochondria can enhance ROS production and induce apoptosis in cancer cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This compound’s localization in mitochondria, lysosomes, and other organelles can determine its ability to generate ROS and induce cellular damage. The targeting of this compound to specific subcellular locations can enhance its therapeutic potential and minimize off-target effects .
特性
IUPAC Name |
(17S,18S)-18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17,20-pentamethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N4O4/c1-8-20-15(3)23-12-25-17(5)22(10-11-29(38)39)31(36-25)19(7)32-30(33(40)41)18(6)26(37-32)14-28-21(9-2)16(4)24(35-28)13-27(20)34-23/h8,12-14,17,22,34-35H,1,9-11H2,2-7H3,(H,38,39)(H,40,41)/t17-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQWLZLQQVVKCI-JTSKRJEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)C)CCC(=O)O)C)C)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)C)CCC(=O)O)C)C)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


